3-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
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Overview
Description
3-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom, an indoline moiety, and a piperazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through cyclization reactions involving aniline derivatives.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Amide Bond Formation: The final step involves coupling the indoline and piperazine moieties with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the benzamide.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The indoline and piperazine moieties may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)benzamide: Lacks the bromine atom and piperazine ring.
3-bromo-N-(2-(1H-indol-3-yl)ethyl)benzamide: Similar structure but without the piperazine ring.
N-(2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the bromine atom and piperazine ring.
Uniqueness
The presence of the bromine atom, indoline moiety, and piperazine ring in 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide makes it unique compared to other benzamides. These structural features may enhance its biological activity and specificity.
Properties
IUPAC Name |
3-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BrN4O/c1-26-10-12-28(13-11-26)22(16-25-23(29)19-4-3-5-20(24)15-19)17-6-7-21-18(14-17)8-9-27(21)2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFVFJKSMSKTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CC4=C(C=C3)N(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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